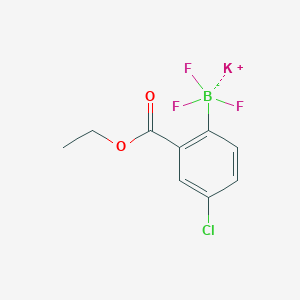
Potassium (4-chloro-2-(ethoxycarbonyl)phenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (4-chloro-2-(ethoxycarbonyl)phenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (4-chloro-2-(ethoxycarbonyl)phenyl)trifluoroborate can be synthesized through the reaction of 4-chloro-2-(ethoxycarbonyl)phenylboronic acid with potassium bifluoride (KHF₂). The reaction typically proceeds under mild conditions, often at room temperature, and involves the formation of a trifluoroborate salt from the boronic acid precursor.
Reaction Scheme:
4-chloro-2-(ethoxycarbonyl)phenylboronic acid+KHF2→Potassium (4-chloro-2-(ethoxycarbonyl)phenyl)trifluoroborate
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, such as controlling temperature, reaction time, and the stoichiometry of reagents. The process may also involve purification steps like recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (4-chloro-2-(ethoxycarbonyl)phenyl)trifluoroborate primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Catalyst: Palladium(0) or palladium(II) complexes
Base: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or cesium carbonate (Cs₂CO₃)
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water
Temperature: Typically between 50°C and 100°C
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, potassium (4-chloro-2-(ethoxycarbonyl)phenyl)trifluoroborate is extensively used in the synthesis of complex organic molecules. Its role in Suzuki–Miyaura coupling makes it a crucial reagent for constructing biaryl structures, which are common in many natural products and synthetic compounds.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. The biaryl structures formed through its use are often found in drugs that target various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with desirable electronic and optical properties.
Wirkmechanismus
The mechanism by which potassium (4-chloro-2-(ethoxycarbonyl)phenyl)trifluoroborate exerts its effects in cross-coupling reactions involves several key steps:
Transmetalation: The organoboron compound transfers its organic group to the palladium catalyst.
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, releasing the coupled product and regenerating the catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-bromophenyl)trifluoroborate
Uniqueness
Potassium (4-chloro-2-(ethoxycarbonyl)phenyl)trifluoroborate is unique due to the presence of both the chloro and ethoxycarbonyl groups on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, providing distinct advantages in the synthesis of specific target molecules.
This compound’s versatility and stability make it a valuable tool in various fields of research and industry, highlighting its importance in modern synthetic chemistry.
Eigenschaften
IUPAC Name |
potassium;(4-chloro-2-ethoxycarbonylphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BClF3O2.K/c1-2-16-9(15)7-5-6(11)3-4-8(7)10(12,13)14;/h3-5H,2H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOYZKARCNOWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)Cl)C(=O)OCC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BClF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














